Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride
Description
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is a synthetic amino acid ester hydrochloride salt characterized by a thiophene ring substitution. Its molecular structure includes a methyl ester group at the carboxylate position, an amine group at the α-carbon, and a thiophen-2-yl moiety at the β-carbon. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound’s CAS number is 137490-86-9 (for the (S)-enantiomer) . Its synthesis typically involves esterification of the corresponding amino acid using thionyl chloride and methanol, followed by recrystallization from methanol .
Properties
IUPAC Name |
methyl 2-amino-3-thiophen-2-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h2-4,7H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSVOSIVDVLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with methylamine and subsequent esterification. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol and a catalyst like hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like alkyl halides, solvents such as dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride has various applications in scientific research:
-
Chemistry:
- Acts as a building block for synthesizing complex organic molecules and pharmaceuticals.
- Useful in studying reaction mechanisms due to its versatile chemical properties.
-
Biology:
- Employed in enzyme-substrate interaction studies.
- Investigated for its role in protein-ligand binding studies, providing insights into molecular recognition processes.
-
Medicine:
- Explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Its mechanism of action may involve modulation of enzyme activities related to inflammatory pathways.
-
Material Science:
- Utilized in developing novel materials and chemical intermediates, enhancing the performance of various applications.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity:
- Conducted on clinical isolates of Staphylococcus aureus.
- Results indicated a significant reduction in bacterial load when treated with the compound at minimum inhibitory concentration (MIC) levels.
-
Anti-inflammatory Pathway Modulation:
- Investigated for its effects on inflammatory markers in cell culture models.
- Findings suggested that it modulates key enzymes involved in inflammatory responses, highlighting its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can modulate biological pathways, resulting in therapeutic effects such as anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Hydroxy/Methoxy Groups : Compounds with 3,4-dihydroxyphenyl or 4-hydroxyphenyl substituents exhibit higher polarity and lower lipophilicity, affecting solubility and membrane permeability .
- Halogenated Derivatives : Bromo- and fluoro-substituted analogues (e.g., 2-bromophenyl, 4-fluoro-3-methylphenyl) alter electronic properties and steric bulk, which may influence receptor binding kinetics .
Research Findings and Trends
- Pharmacological Potential: The thiophene moiety’s electron-rich structure may enhance binding to central nervous system receptors compared to phenyl-based analogues .
- Solubility vs. Bioavailability : Hydrochloride salts universally improve aqueous solubility, but thiophene’s lower polarity compared to hydroxyphenyl groups may reduce metabolic clearance rates .
Biological Activity
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring and an amino group, which contribute to its unique chemical properties. The molecular formula is , and it appears as a white crystalline solid soluble in water, facilitating various applications in scientific research and medicinal chemistry.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its effectiveness against various pathogens, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values against common bacterial strains:
- Staphylococcus aureus : MIC of 128 µg/mL
- Escherichia coli : MIC of 256 µg/mL
- Candida albicans : Effective at concentrations as low as 64 µg/mL
These results suggest that the compound could be utilized in developing new antimicrobial agents, particularly against resistant strains .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may modulate signaling pathways involved in inflammation, potentially through inhibition of pro-inflammatory cytokines. The mechanism appears to involve interaction with specific receptors and enzymes that regulate inflammatory responses .
The biological activity of this compound is primarily attributed to its structural features:
- Thiophene Ring : Facilitates π-π stacking interactions with biological targets.
- Amino Group : Capable of forming hydrogen bonds, enhancing binding affinity to enzymes and receptors.
The compound's mechanism includes modulation of enzyme activities involved in metabolic pathways, influencing both microbial growth and inflammatory processes .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-(thiophen-3-yl)propanoate | Similar thiophene structure | Antimicrobial |
| Methyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate | Additional benzothiophene moiety | Anticancer |
| Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate | Brominated thiophene ring | Enhanced antimicrobial effects |
This table highlights how variations in substituents can lead to differences in biological activity, emphasizing the potential for targeted modifications to enhance therapeutic efficacy .
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Conducted on clinical isolates of Staphylococcus aureus.
- Results indicated a significant reduction in bacterial load when treated with the compound at MIC concentrations.
- Anti-inflammatory Pathway Modulation :
Q & A
What are the optimal synthetic routes and purification strategies for Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride?
The synthesis typically involves coupling thiophene derivatives with protected amino acid esters. For example, a multi-step route may include:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.
- Step 2 : Thiophene-2-ylpropanoic acid formation via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
- Step 3 : Esterification with methanol under acidic conditions.
- Step 4 : Deprotection of the Boc group and subsequent hydrochlorination.
Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: dichloromethane/methanol gradients). Purity >95% is confirmed via HPLC .
Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the thiophene ring (δ 6.8–7.4 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm). The hydrochloride salt shows a distinct NH signal at δ 8.2–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 254.71 (CHClNO) .
- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) assess purity and detect impurities (e.g., unreacted thiophene precursors) .
How is this compound utilized in medicinal chemistry research?
It serves as a key intermediate in drug discovery:
- Enzyme Inhibition : Structurally analogous compounds (e.g., AChE/BChE-IN-3 hydrochloride) exhibit dual inhibitory activity (IC values: 0.383–6.08 μM), suggesting potential for neuropharmacological studies .
- Peptide Mimetics : The thiophene moiety mimics aromatic amino acids (e.g., phenylalanine) in peptide-based drug candidates targeting GPCRs or kinases .
- Prodrug Development : Esterification enhances bioavailability, as seen in related APIs like Lifitegrast intermediates .
What safety protocols are recommended for handling this compound?
- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light (degradation risks include ester hydrolysis and thiophene oxidation) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in fume hoods due to potential respiratory irritation (H335 hazard code) .
- Disposal : Follow EPA guidelines for halogenated organic waste (incineration with scrubbers for HCl neutralization) .
What advanced techniques are used to study its bioactivity mechanisms?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like acetylcholinesterase, leveraging the thiophene ring’s π-π interactions .
- Kinetic Assays : Continuous spectrophotometric assays (e.g., Ellman’s method) quantify enzyme inhibition kinetics (K, IC) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) evaluates esterase-mediated hydrolysis rates .
How are purity and stereochemical integrity ensured during synthesis?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, critical for maintaining (S)- or (R)-configurations .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis verifies stoichiometry (theoretical: C 56.61%, H 5.90%, N 11.01%) .
- X-ray Crystallography : Single-crystal diffraction confirms absolute configuration and salt formation (HCl coordination) .
What computational tools aid in optimizing its physicochemical properties?
- QSAR Modeling : Predicts logP (calculated ~1.2) and solubility using software like Schrödinger’s QikProp .
- DFT Calculations : Gaussian 09 evaluates frontier molecular orbitals (HOMO-LUMO gap ~5 eV), indicating stability under physiological conditions .
- pK Prediction : Marvin Suite estimates the amino group’s pK (~8.5), critical for understanding protonation states in biological systems .
What challenges arise during scale-up, and how are they addressed?
- By-Product Formation : Thiophene dimerization during coupling steps is minimized using low temperatures (0–5°C) and slow reagent addition .
- Solvent Selection : Replace dichloromethane with ethyl acetate in large-scale reactions to reduce toxicity and improve green chemistry metrics .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring real-time control of esterification and hydrochlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
